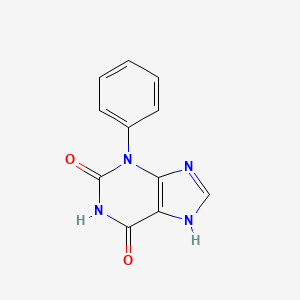

3-Phenylxanthine

Description

Historical Perspectives on Xanthine (B1682287) Scaffold Research

The journey into understanding xanthine derivatives began in the early 19th century with the isolation and characterization of naturally occurring alkaloids like xanthine itself (1817) and caffeine (B1668208) (1820). nih.gov These initial discoveries from plant sources laid the groundwork for a rich field of medicinal chemistry. nih.govresearchgate.net Over time, researchers recognized the therapeutic potential of these compounds, such as the use of caffeine and theophylline (B1681296) for renal conditions dating back to 1864. nih.gov

Despite their long history and evident pharmaceutical value, the full potential of the xanthine scaffold was initially hampered by challenging synthetic methodologies. nih.govresearchgate.net Early methods for creating new derivatives were often inefficient, limiting the exploration of this versatile chemical backbone. nih.gov However, the inherent bioactivity of natural xanthines continued to motivate scientists to develop more viable synthesis routes, enabling the creation of a greater diversity of xanthine-based molecules for research and drug development. nih.govresearchgate.net This has led to the commercial production of many methylxanthines, including theophylline, primarily through chemical synthesis due to the uneconomical nature of large-scale extraction from natural sources. nih.gov

Foundational Principles of Purine (B94841) Metabolism and Signaling in Research Contexts

Purines, including xanthine, are fundamental heterocyclic compounds that form the basis of essential biomolecules like DNA and RNA. mdpi.com Xanthine itself is a key intermediate in the metabolic breakdown of purines, formed from guanine (B1146940) and hypoxanthine. wikipedia.org Beyond their role in genetics, purines are critical players in cellular energy and signaling. mdpi.comfrontiersin.org ATP and GTP, for instance, are the primary energy currencies of the cell. mdpi.com

Extracellularly, purines like ATP and its breakdown product, adenosine (B11128), act as signaling molecules by binding to specific purinergic receptors on the cell surface. frontiersin.organnualreviews.orgresearchgate.net This system is a vital regulator of cellular communication, influencing a vast range of physiological processes including immune responses, inflammation, and neurotransmission. frontiersin.organnualreviews.orgresearchgate.net Purinergic signaling is tightly controlled by ectoenzymes that metabolize these extracellular purines, thereby modulating their availability and signaling effects. annualreviews.orgresearchgate.net The interaction of xanthine derivatives with this complex signaling network, particularly their ability to block adenosine receptors, is a cornerstone of their pharmacological effects. wikipedia.orgtandfonline.com

Overview of 3-Phenylxanthine as a Prominent Chemical Entity in Academic Inquiry

Within the broad family of xanthine derivatives, 3-Phenylxanthine has emerged as a significant compound for scientific investigation. Its structure, featuring a phenyl group at the 3-position of the xanthine core, has been a subject of synthetic and medicinal chemistry research. The strategic placement of substituents on the xanthine scaffold, including at the N3 position, has been shown to influence the compound's biological activity and selectivity for different receptor subtypes. researchgate.net

Research has explored the synthesis of various 3-substituted xanthine derivatives, including those with benzyl (B1604629) and other aryl groups, to probe their potential as biologically active agents. mu-varna.bgzsmu.edu.ua For instance, studies have focused on creating derivatives of 3-benzyl-8-methylxanthinyl-7-acetic acid and 3-benzyl-8-propylxanthinyl-7-acetic acid to explore their physicochemical properties and potential pharmacological applications. mu-varna.bgzsmu.edu.ua The development of synthetic routes to such compounds is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications impact biological function. acs.org

Furthermore, the 8-phenylxanthine (B3062520) series of compounds has been noted for its high potency as adenosine receptor antagonists, although often limited by low water solubility. google.com The exploration of derivatives with functionalized chains at the phenyl group has been a strategy to overcome this limitation while maintaining high receptor affinity. google.comnih.gov The study of compounds like 3-Phenylxanthine and its analogs contributes significantly to the broader understanding of how the xanthine scaffold can be modified to achieve desired biological effects, particularly in the context of adenosine receptor modulation. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c16-10-8-9(13-6-12-8)15(11(17)14-10)7-4-2-1-3-5-7/h1-6H,(H,12,13)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFYBUWKSXSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylxanthine and Its Analogues

Established Synthetic Pathways to the Xanthine (B1682287) Core Structure

The foundational xanthine scaffold can be assembled through several well-established synthetic routes, most of which rely on the versatile chemistry of uracil (B121893) precursors. The Traube purine (B94841) synthesis, a classical and widely used method, forms the basis for many of these approaches. semanticscholar.org

Multi-Step Syntheses Initiating from 6-Aminouracil (B15529) Precursors

A common and adaptable strategy for xanthine synthesis begins with 6-aminouracil or its N-substituted derivatives. nih.govsemanticscholar.orgscirp.org This multi-step process typically involves the following key transformations:

Nitrosation: The 6-aminouracil is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the C5 position. nih.govsemanticscholar.orgresearchgate.net

Reduction: The resulting 5-nitroso-6-aminouracil is then reduced to the corresponding 5,6-diaminouracil (B14702). Common reducing agents include sodium dithionite. semanticscholar.org

Cyclization: The final and crucial step is the cyclization of the 5,6-diaminouracil intermediate to form the xanthine ring. This is typically achieved by reacting the diaminouracil with a one-carbon synthon. Formic acid is a common reagent for this purpose, leading to an unsubstituted C8 position. semanticscholar.org Alternatively, other reagents can be used to introduce a substituent at the C8 position directly during this step.

This pathway offers a high degree of flexibility, as substituents can be introduced on the uracil nitrogen atoms at the beginning of the synthesis, allowing for the preparation of a wide array of N-substituted xanthines. For instance, starting with a 3-substituted-6-aminouracil allows for the synthesis of 3-substituted xanthines. nih.gov

Condensation Reactions Utilizing 5,6-Diaminouracil Intermediates

An alternative and often more direct approach involves the condensation of pre-formed 5,6-diaminouracil intermediates with various electrophilic reagents. This method is particularly useful for introducing diverse substituents at the C8 position of the xanthine ring. semanticscholar.orgnih.govbiointerfaceresearch.com

The 5,6-diaminouracil, which can be synthesized as described in the previous section, serves as a versatile building block. semanticscholar.orgbiointerfaceresearch.com The key reaction is the condensation of the two amino groups with a suitable two-carbon electrophile or a one-carbon electrophile that can be subsequently oxidized. Common strategies include:

Reaction with Carboxylic Acids: Condensation with a carboxylic acid, often activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), forms a 5-amidouracil intermediate. nih.gov Subsequent base-catalyzed cyclization yields the 8-substituted xanthine. nih.gov

Reaction with Aldehydes: Condensation with an aldehyde leads to the formation of a Schiff base (an imine) intermediate. semanticscholar.orgbiointerfaceresearch.comresearchgate.net This intermediate can then undergo oxidative cyclization to afford the 8-substituted xanthine. semanticscholar.orgbiointerfaceresearch.comresearchgate.net Various oxidizing agents, such as ferric chloride or thionyl chloride, can be employed for this transformation. nih.govbiointerfaceresearch.com

These condensation strategies are highly effective for the synthesis of 8-aryl and 8-heteroaryl xanthines, which have shown significant biological activity. researchgate.net

Strategies for Regioselective Functionalization

Once the xanthine core is established, further functionalization is often necessary to fine-tune the molecule's properties. Regioselective reactions, which target specific positions on the xanthine ring, are crucial for creating analogues with desired characteristics.

Alkylation and Acylation at Nitrogen Positions (N1, N3, N7)

The nitrogen atoms at the N1, N3, and N7 positions of the xanthine ring are nucleophilic and can be selectively alkylated or acylated. The regioselectivity of these reactions is often influenced by the reaction conditions, the nature of the substituent already present on the ring, and the choice of the alkylating or acylating agent. acs.orgnih.gov

Alkylation: Alkylation is typically achieved by reacting the xanthine with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can significantly impact which nitrogen atom is preferentially alkylated. For instance, silylation of a 1-substituted xanthine followed by alkylation can direct the incoming alkyl group to the N7 position. nih.gov

Acylation: Acylation introduces an acyl group onto one of the nitrogen atoms. This is generally accomplished using an acyl halide or anhydride. tandfonline.comgoogle.com Enzymatic acylation methods have also been developed, offering high regioselectivity under mild conditions. tandfonline.commdpi.com

It has been observed that substitution at the N1 position is often important for high affinity at adenosine (B11128) receptors. nih.gov

Diverse Substitutions at the C8 Position, Focusing on the Phenyl Moiety

The C8 position of the xanthine scaffold is a key site for introducing diversity, and the introduction of a phenyl group or other aryl moieties at this position has been shown to significantly enhance affinity for adenosine receptors. nih.gov

Several methods have been developed for the introduction of substituted aryl and heteroaryl groups at the C8 position. researchgate.net

Suzuki Cross-Coupling: A powerful and versatile method for forming carbon-carbon bonds is the Suzuki cross-coupling reaction. This involves the reaction of an 8-haloxanthine (typically 8-bromo or 8-chloro) with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst. semanticscholar.org This method is attractive due to its mild reaction conditions and high tolerance for various functional groups on both the xanthine and the aryl boronic acid. semanticscholar.org

Condensation with Aryl Aldehydes and Carboxylic Acids: As mentioned in section 2.1.2, condensation of 5,6-diaminouracils with substituted benzaldehydes or benzoic acids is a common strategy to introduce substituted phenyl groups at the C8 position. nih.govresearchgate.netresearchgate.net This approach allows for the incorporation of a wide range of substituents on the phenyl ring.

Metal-Free Arylation: More recently, metal-free arylation methods have been developed as an environmentally benign alternative. One such method involves the reaction of a xanthine with an arylazo sulfone in the presence of visible or solar light. researchgate.net

The ability to introduce a variety of substituted aryl and heteroaryl groups at the C8 position is crucial for developing potent and selective xanthine-based ligands. researchgate.netresearchgate.net

Integration of Polarity-Enhancing Moieties (e.g., Sulfonate, Oxyacetic Acid)

A significant challenge with potent 8-phenylxanthine (B3062520) antagonists is their low water solubility, which can impede their therapeutic application and in vivo studies. nih.gov To address this, researchers have focused on introducing polar functional groups to the molecular scaffold.

Sulfonate and Sulfonamide Derivatives:

The introduction of a sulfonate group directly onto the 8-phenyl ring was an early strategy to improve the extremely limited water solubility of 8-phenylxanthines. researchgate.net However, this modification often resulted in a decreased affinity for adenosine receptors. researchgate.net A more successful approach has been the synthesis of sulfonamide derivatives, which are soluble across a wide pH range and can be absorbed orally due to their amphoteric nature. researchgate.net

The general synthesis of these derivatives involves the reaction of a 1,3-dialkyl-8-phenylxanthine with chlorosulfonic acid to yield a sulfonyl chloride intermediate. This reactive intermediate is then coupled with an appropriate amine, such as benzylamine, in a solvent like pyridine (B92270) or DMF to form the final sulfonamide derivative. biointerfaceresearch.com This method has been instrumental in creating a variety of potent antagonists. For example, phenylsulfonamide-based derivatives substituted at the N1 position with a propyl group have shown high affinity for the adenosine A₂B receptor. mdpi.com

| Compound | Description | Synthesis Highlight | Reference |

|---|---|---|---|

| PSB-603 | An 8-phenylsulfonamide xanthine derivative with a 4-chlorophenyl piperazine (B1678402) moiety. It is a potent and selective A₂B receptor antagonist. | Synthesized from a chlorosulfonated xanthine precursor and the corresponding piperazine derivative. | mdpi.com |

| Fluorinated Phenylsulfonamide Derivatives | Novel derivatives of PSB-603 bearing a 2-fluoropyridine (B1216828) or a 4-fluoro-piperidine moiety. | Synthesized by reacting a chlorosulfonated xanthine with 4-amino-2-fluoropyridine (B102257) or 4-fluoropiperidine. These compounds showed high A₂B receptor affinity (Ki = 9.97 nM and 12.3 nM, respectively). | mdpi.com |

Oxyacetic Acid Derivatives:

Another effective strategy to enhance polarity and provide a handle for further functionalization is the introduction of an oxyacetic acid group. This is typically achieved by starting with a p-hydroxyphenylxanthine derivative. The synthesis of the parent compounds, 8-[4-[(carboxymethyl)oxy]phenyl] derivatives of theophylline (B1681296) and 1,3-dipropylxanthine, forms the basis for a wide range of analogues. nih.gov

The p-hydroxy group of a compound like 1,3-dipropyl-8-(p-hydroxyphenyl)xanthine is alkylated with an iodoacetate or bromoacetate (B1195939) to introduce the (carboxymethyl)oxy moiety. biointerfaceresearch.comnih.gov This carboxylic acid group can then be readily converted into various esters, amides, and other functional groups. nih.gov While the parent carboxylic acid itself (compound 8b in the referenced study) was less potent at A₁ receptors than its p-hydroxy precursor, its derivatives, particularly those with terminal amine functionalities, displayed exceptionally high affinity. nih.gov An alternative synthetic route involves the condensation of a 1,3-dialkyl-5,6-diaminouracil with [(p-formylphenyl)-oxy]acetic acid, followed by oxidative cyclization to form the xanthine ring system. nih.gov

| Compound Name/Description | Parent Compound | Affinity (Ki, nM) at A₁ Receptor | Selectivity (A₁ vs A₂) | Reference |

|---|---|---|---|---|

| Parent Carboxylic Acid (XCC) | 1,3-dipropyl-8-[4-[(carboxymethyl)oxy]phenyl]xanthine | 58 | 18 | nih.gov |

| Amide with Ethylenediamine | Derivative of XCC | 1.2 | 60 | nih.gov |

| Ester of N-hydroxysuccinimide | Derivative of XCC | 2.5 | 145 | nih.gov |

| Amide with Glycine ethyl ester | Derivative of XCC | 11 | 25 | nih.gov |

Development of Functionalized Congeners for Chemical Probes

Functionalized congeners are derivatives specifically designed with reactive or reporter groups to serve as chemical probes. These probes are invaluable for studying receptor pharmacology, distribution, and structure. The synthetic strategies used to create polarity-enhancing derivatives often provide the necessary chemical handles for developing these tools.

The 8-[4-[(carboxymethyl)oxy]phenyl]xanthine scaffold is particularly versatile for this purpose. The terminal carboxylic acid allows for the attachment of various moieties to create probes for different applications: nih.gov

Radiolabeling: The structure can be modified to incorporate radioisotopes of iodine for use in radioligand binding assays. nih.gov

Affinity Chromatography: The congener can be covalently attached to a solid support, such as a resin, to create an affinity column for receptor purification. nih.gov

Biotinylated Probes: Conjugation with biotin (B1667282) allows the probe to bind to avidin (B1170675) or streptavidin, which can be labeled with enzymes or fluorescent tags for detection. nih.gov

Another approach involves creating fluorescent ligands . Here, a validated xanthine pharmacophore, such as 1,3-dipropyl-8-phenylxanthine (B136342), is coupled to a fluorophore like AlexaFluor or BODIPY. researchgate.net This is typically achieved by first synthesizing an amino-functionalized xanthine derivative, which is then reacted with an N-hydroxysuccinimidyl (NHS) ester of the desired fluorophore. researchgate.net These fluorescent probes allow for the visualization of receptor distribution in living cells and the quantification of ligand binding kinetics. researchgate.net

Furthermore, irreversible ligands or photoaffinity probes can be developed by incorporating electrophilic or photoreactive groups. capes.gov.brchemrxiv.org Functionalized congeners of 1,3-dipropyl-8-phenylxanthine have been derivatized to include groups like isothiocyanates, maleimides, or α-haloacyl groups. capes.gov.br These reactive groups can form covalent bonds with nucleophilic residues on the target protein, enabling permanent labeling and aiding in the identification of binding sites. capes.gov.br

| Probe Type | Functional Group/Moiety | Synthetic Approach | Application | Reference |

|---|---|---|---|---|

| Fluorescent Ligand | AlexaFluor, BODIPY | Coupling an amino-functionalized xanthine congener to an NHS-ester of the fluorophore. | Visualize receptor distribution, quantify binding kinetics in living cells. | researchgate.net |

| Irreversible Ligand | Isothiocyanate, Maleimide, α-Haloacyl | Acylation of amine-functionalized congeners with bifunctional cross-linking reagents. | Covalently label receptors to identify binding sites and study receptor structure. | capes.gov.br |

| Affinity Column Ligand | Carboxylic acid amide-linked | Coupling a carboxyl-functionalized congener to a solid support matrix. | Purification of receptors from complex biological samples. | nih.gov |

| Biotinylated Probe | Biotin | Coupling a carboxyl- or amino-functionalized congener to activated biotin. | Detection and quantification via avidin-streptavidin systems. | nih.gov |

Modern Advancements and Challenges in 3-Phenylxanthine Derivative Synthesis

The synthesis of xanthine derivatives has evolved significantly, moving from classical multi-step procedures to more efficient and versatile methodologies. Recent progress has been driven by the need to rapidly generate diverse libraries of compounds for drug discovery. researchgate.net

Modern Advancements:

Modern synthetic strategies often focus on one-pot or tandem reactions that increase efficiency and yield. A key advancement is the development of one-step syntheses for 8-substituted xanthines. One such method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with various aldehydes in the presence of N-bromosuccinimide (NBS) and a catalytic amount of an initiator like AIBN at room temperature. researchgate.net This approach avoids harsh conditions and simplifies the purification process. Other methods include the oxidative cyclization of an imine intermediate, formed from the condensation of a diaminouracil and an aldehyde, using reagents like ferric chloride. biointerfaceresearch.com These modern methods are crucial for exploring the chemical space around the xanthine scaffold by allowing for the facile introduction of a wide variety of substituents at the 8-position. researchgate.netresearchgate.net

Challenges:

Despite these advancements, the synthesis of complex xanthine derivatives presents several challenges:

Traditional Methodologies: Many established synthetic routes, such as the classical Traube synthesis, can be lengthy and low-yielding, which has historically slowed the development of novel derivatives. researchgate.netresearchgate.net

Solubility: As previously noted, many potent 8-phenylxanthine derivatives suffer from poor water solubility, which complicates their biological evaluation and formulation. nih.gov While strategies exist to mitigate this, balancing solubility with high receptor affinity remains a key challenge.

Selectivity: Achieving high selectivity for a specific receptor subtype (e.g., A₁, A₂A, A₂B, or A₃ adenosine receptors) is a major goal. The synthesis must be precise to control substitutions at the N1, N3, and C8 positions, as small structural changes can dramatically alter the affinity and selectivity profile. researchgate.netnih.gov

Structural Complexity: The synthesis of more complex, multi-target ligands or highly functionalized probes requires sophisticated, multi-step synthetic sequences that must be carefully planned and optimized. frontiersin.org

Structure Activity Relationship Sar Studies of 3 Phenylxanthine Compounds

Affinities and Selectivities at Adenosine (B11128) Receptor Subtypes

Phenylxanthine compounds have been a cornerstone in the development of adenosine receptor (AR) antagonists. The substitution pattern on the xanthine (B1682287) core, particularly the placement of alkyl and aryl groups, dictates the affinity and selectivity for the four AR subtypes: A1, A2A, A2B, and A3.

The A1 adenosine receptor has been a primary target for 8-phenylxanthine (B3062520) derivatives. The introduction of a phenyl group at the 8-position of the xanthine scaffold generally increases A1AR affinity by at least an order of magnitude compared to non-phenyl substituted xanthines like theophylline (B1681296). nih.govpnas.org Further enhancements in potency and selectivity have been achieved through systematic modifications.

Key SAR findings for A1 affinity include:

N1 and N3 Substitutions: Affinity increases with the successive substitution of the 1,3-dimethyl groups of theophylline with larger alkyl groups like n-propyl. pnas.orgpnas.org The 1,3-dipropyl substitution pattern is a common feature in many high-affinity A1 antagonists. nih.gov

C8-Phenyl Substitutions: The potency of 1,3-dipropyl-8-phenylxanthine (B136342) can be further augmented by substituents on the 8-phenyl ring. pnas.orgnih.gov Potent antagonists have been developed by introducing specific groups at the para position of the phenyl ring. pnas.org For instance, 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) is an exceptionally potent and selective A1 antagonist, with Ki values in the low nanomolar to picomolar range. drugbank.com

Aryl Substituent Effects: A study of 19 analogues of 1,3-dipropyl-8-phenylxanthine showed that dihydroxyphenyl analogues, while not exceptionally potent, were all selective for the A1 receptor. nih.govebi.ac.uk The most selective A1 antagonist from this series was 1,3-dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine, which had an A1/A2 potency ratio of about 90. nih.govebi.ac.uk

Functionalized Congeners: To improve properties like water solubility, functionalized chains have been attached to the 8-phenyl ring. Xanthine amine congener (XAC), an amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine, is a potent A1-selective antagonist used to create probes for receptor studies. nih.govresearchgate.netnih.gov

Table 1: A1 Adenosine Receptor Affinities of Representative Phenylxanthine Derivatives Ki values represent the dissociation constant for inhibitor binding. A lower Ki value indicates higher binding affinity.

| Compound | Substitutions | A1 Affinity (Ki) | Species | Reference |

|---|---|---|---|---|

| Theophylline | 1,3-dimethyl | 11,000 nM | Bovine | pnas.org |

| 8-Phenyltheophylline | 1,3-dimethyl, 8-phenyl | 10 nM | Bovine | pnas.org |

| 1,3-Dipropyl-8-phenylxanthine | 1,3-dipropyl, 8-phenyl | 1.2 nM | Bovine | pnas.org |

| PACPX | 1,3-dipropyl, 8-(2-amino-4-chlorophenyl) | 0.3 - 8.6 nM | Rat | drugbank.com |

| XAC | 1,3-dipropyl, 8-[4-[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl | 15 nM | Rat | nih.gov |

While many 8-phenylxanthines show a preference for the A1 subtype, specific structural modifications have yielded potent and selective A2A antagonists. These compounds are of significant interest for their potential applications in neurodegenerative disorders.

Key SAR findings for A2A affinity include:

General Affinity: Two series of phenylxanthine (PX) derivatives, PX-D and PX-E, were found to be potent A2AR antagonists with Ki values for the human A2AR in the range of 0.27 to 10 μM. mdpi.comnih.gov

8-Phenyl Substitutions: For the PX-D and PX-E series, para-substituents on the phenyl ring containing an -HNCO moiety resulted in better A2A binding affinity compared to meta-substituents. mdpi.com

N-Alkyl Substitutions: Unlike for A1 receptors, where 1,3-dipropyl groups are often optimal, 1,3-dimethylxanthine derivatives tend to be more selective for A2 receptors. researchgate.net

C8-Styryl and Phenoxymethyl Xanthines: Extensive research has focused on (E)-8-styrylxanthines and 8-(phenoxymethyl)xanthines to explore the SAR of A2A antagonism. researchgate.net

1,3-Diethyl-8-phenylxanthine (B14048) (DPX): This compound was identified as the most potent A2 antagonist in human platelets among a series of tested xanthines, with a Ki value of 0.2 µM. nih.gov

Table 2: A2A Adenosine Receptor Affinities of Representative Phenylxanthine Derivatives Ki values represent the dissociation constant for inhibitor binding. A lower Ki value indicates higher binding affinity.

| Compound Class/Name | General Structure/Substitutions | A2A Affinity Range (Ki) | Species | Reference |

|---|---|---|---|---|

| Phenylxanthine (PX) Derivatives | PX-D and PX-E series | 0.27 - 10 μM | Human | mdpi.com |

| 1,3-Diethyl-8-phenylxanthine (DPX) | 1,3-diethyl, 8-phenyl | 0.2 μM | Human | nih.gov |

| 8-Phenyltheophylline | 1,3-dimethyl, 8-phenyl | 7,000 nM | Human | drugbank.com |

The development of selective A2B antagonists has been a significant challenge, but studies on 8-phenylxanthine derivatives have led to major breakthroughs. A key discovery was that removing the substituent at the N3 position could dramatically increase A2B affinity and selectivity. capes.gov.brnih.govacs.org

Key SAR findings for A2B affinity include:

N3-Unsubstitution: 1,8-Disubstituted xanthines (lacking a substituent at N3) were found to be equipotent or more potent at A2B receptors than their 1,3,8-trisubstituted counterparts. capes.gov.brnih.gov This modification generally leads to lower potency at A1 and A2A receptors, thereby increasing A2B selectivity. capes.gov.brnih.gov

N1-Alkyl Substitution: In the 3-unsubstituted series, 1-alkyl-8-phenylxanthine derivatives exhibit high affinity for A2B receptors. capes.gov.brnih.govacs.org A 1-propyl residue was found to be optimal for A2B affinity in a series of monosubstituted xanthines. nih.gov

C8-Phenyl Substitutions with Polar Groups: To improve water solubility for in vivo studies, polar groups have been introduced to the 8-phenyl ring. capes.gov.brnih.govacs.org

1-Propyl-8-p-sulfophenylxanthine was identified as a highly selective and water-soluble A2B antagonist with a Ki of 53 nM at human A2B receptors and over 180-fold selectivity against the human A1 receptor. capes.gov.brnih.gov

1-Butyl-8-p-carboxyphenylxanthine , another polar analog, showed a Ki of 24 nM for A2B receptors with 49-fold selectivity versus the human A1 receptor. capes.gov.brnih.gov

Potent Derivatives: Further optimization led to compounds like 8-[4-(2-Hydroxyethylamino)-2-oxoethoxy)phenyl]-1-propylxanthine , which displayed a Ki value of 1 nM at A2B receptors with 57-fold selectivity versus human A1. capes.gov.brnih.gov

Table 3: A2B Adenosine Receptor Affinities of Representative 3-Unsubstituted 8-Phenylxanthine Derivatives Ki values represent the dissociation constant for inhibitor binding. A lower Ki value indicates higher binding affinity.

| Compound | Substitutions | A2B Affinity (Ki) | Selectivity (vs. hA1) | Reference |

|---|---|---|---|---|

| 1-Propyl-8-p-sulfophenylxanthine | 1-propyl, 8-(p-sulfophenyl), 3-H | 53 nM | >180-fold | capes.gov.brnih.gov |

| 1-Butyl-8-p-carboxyphenylxanthine | 1-butyl, 8-(p-carboxyphenyl), 3-H | 24 nM | 49-fold | capes.gov.brnih.gov |

| 8-[4-(2-Hydroxyethylamino)-2-oxoethoxy)phenyl]-1-propylxanthine | 1-propyl, 8-(substituted phenyl), 3-H | 1 nM | 57-fold | capes.gov.brnih.gov |

The A3 adenosine receptor has a distinct pharmacology compared to the other subtypes. While many xanthines are weak at the A3 receptor, specific 8-phenylxanthine derivatives have been identified as potent antagonists.

Key SAR findings for A3 affinity include:

General Trends: Simple alkylxanthines and many 1,8-disubstituted xanthines are significantly less potent at A3 receptors, which often contributes to their selectivity for other subtypes. nih.govcapes.gov.brnih.gov

Potent Antagonists: The human A3 receptor can be effectively blocked by certain xanthine antagonists. One of the most potent is 3-(3-iodo-4-aminobenzyl)-8-(4-oxyacetate)phenyl-1-propylxanthine (I-ABOPX) . nih.govpnas.org The potency order for a series of antagonists at the human A3 receptor was found to be I-ABOPX > 1,3-dipropyl-8-(4-acrylate)phenylxanthine ≥ xanthine amino congener (XAC) >> 1,3-dipropyl-8-cyclopentylxanthine (DPCPX). nih.govpnas.org

Structural Modification: The discovery of most human A3AR antagonists, including those derived from 8-phenylxanthines, has often resulted from empirical screening and structural modification of known AR antagonists. mdpi.com

Table 4: A3 Adenosine Receptor Antagonist Potency Order This table shows the relative potency of different xanthine derivatives at the human A3 receptor.

| Compound | Relative Potency | Reference |

|---|---|---|

| I-ABOPX | Most Potent | nih.govpnas.org |

| 1,3-Dipropyl-8-(4-acrylate)phenylxanthine | High Potency | nih.govpnas.org |

| Xanthine Amine Congener (XAC) | High Potency | nih.govpnas.org |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Much Lower Potency | nih.govpnas.org |

The selectivity of a phenylxanthine derivative for a specific adenosine receptor subtype is a complex interplay of the substituents at the N1, N3, and C8 positions.

N1-Position: Substitution at this position is critical for affinity at all AR subtypes. nih.gov A 1-propyl group is generally favorable for A2B and A3 receptor affinity, whereas a 1-benzyl group is considered optimal for the A1 and A2A subtypes. nih.gov For A2B antagonists, a 1-alkyl group in a 3-unsubstituted xanthine is a key feature for high affinity. capes.gov.brnih.govacs.org

N3-Position: The substituent at the N3 position is a major determinant of selectivity.

For A1/A2A Receptors: Larger alkyl groups, such as in the 1,3-dipropyl configuration, are often associated with high A1 affinity. pnas.orgpnas.org

For A2B Receptors: Leaving the N3 position unsubstituted is a crucial strategy for achieving high A2B selectivity over the other subtypes. capes.gov.brnih.gov 3-Propylxanthine (enprofylline) itself is a selective A2B antagonist, but its potency is only moderate. nih.govd-nb.info

For A3 Receptors: Potent antagonists like I-ABOPX feature complex substituents at the N3 position, indicating this site can be modified to achieve A3 affinity. nih.govpnas.org

C8-Position: The introduction of an 8-phenyl ring is a foundational step for creating high-potency antagonists for A1, A2A, and A2B receptors compared to 8-alkylxanthines. nih.govpnas.orgnih.gov Most 8-phenylxanthines inherently favor the A1 receptor. researchgate.net Fine-tuning the substituents on this phenyl ring is a primary method for modulating potency and selectivity across all subtypes. For example, specific substitutions can steer a compound towards A1 selectivity (e.g., in PACPX) drugbank.com or be tailored for potent A2B antagonism when combined with N3-unsubstitution. capes.gov.brnih.gov

Investigation of A3 Adenosine Receptor Ligand Recognition

Enzyme Inhibition Selectivity and Potency

Beyond their activity at adenosine receptors, phenylxanthine derivatives have been investigated as inhibitors of various enzymes, most notably phosphodiesterases (PDEs) and monoamine oxidase B (MAO-B).

Phosphodiesterase (PDE) Inhibition: Xanthines like theophylline are classical non-selective PDE inhibitors. wikipedia.orgnih.gov Research has shown that specific phenylxanthine structures can be potent and selective inhibitors of certain PDE isoenzymes.

PDE4: A study investigating the inhibitory activity of 3-phenylxanthine derivatives (where the phenyl group is at the N3 position) found them to be potent and selective PDE4 inhibitors. nih.gov

A1 Antagonists as PDE Inhibitors: Some A1-selective antagonists, such as 1,3-diethyl-8-phenylxanthine , are also relatively potent inhibitors of PDE4, with IC50 values around 10 μM. nih.govcapes.gov.br However, for many highly potent A1 antagonists, their affinity for the receptor is thousands of times greater than their PDE inhibitory activity, allowing them to be used as selective AR antagonists without significant PDE-related effects. nih.govcapes.gov.br

Monoamine Oxidase B (MAO-B) Inhibition: A series of phenylxanthine derivatives were synthesized and evaluated as potential dual-acting agents for Parkinson's disease, targeting both the A2A receptor and MAO-B. mdpi.comnih.gov These compounds (PX-D and PX-E series) displayed potent A2AR antagonism alongside relatively mild MAO-B inhibition, with inhibitor dissociation constants (Ki) for MAO-B ranging from 0.25 to 10 μM. mdpi.comnih.gov This indicates that the phenylxanthine scaffold can be adapted to inhibit this enzyme, although the observed potency is moderate.

Table 5: Enzyme Inhibitory Activity of Representative Phenylxanthine Derivatives IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki is the inhibitor dissociation constant.

| Compound Class/Name | Target Enzyme | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| 3-Phenylxanthines | PDE4 | Potent and Selective Inhibition | nih.gov |

| 1,3-Diethyl-8-phenylxanthine | PDE4 | ~10 μM (IC50) | nih.govcapes.gov.br |

| Phenylxanthine (PX) Derivatives | MAO-B | 0.25 - 10 μM (Ki) | mdpi.comnih.gov |

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| PACPX | 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine |

| XAC | 8-[4-[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine (Xanthine Amine Congener) |

| DPX | 1,3-Diethyl-8-phenylxanthine |

| I-ABOPX | 3-(3-Iodo-4-aminobenzyl)-8-(4-oxyacetate)phenyl-1-propylxanthine |

| DPCPX | 1,3-Dipropyl-8-cyclopentylxanthine |

| Theophylline | 1,3-Dimethylxanthine |

| Enprofylline | 3-Propylxanthine |

Structure-Activity Relationships for Phosphodiesterase (PDE) Isoforms

The inhibitory activity of 3-phenylxanthine derivatives against various phosphodiesterase (PDE) isoforms is a subject of significant research. PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a crucial role in signal transduction. nih.gov Xanthine derivatives, as a class, are known non-specific PDE inhibitors. researchgate.net

Research has shown that 3-phenylxanthines exhibit potent and selective inhibitory activity against PDE4. nih.gov The substitution pattern on the xanthine core and the phenyl ring significantly influences this activity. For instance, some xanthine derivatives show modest inhibition of both PDE3 and PDE4 with IC50 values in the 10⁻⁴ M range, while others, like propentofylline, demonstrate marked selectivity for PDE4 over PDE3. nih.gov

Studies on related xanthine derivatives have highlighted the importance of the N3-substituent. A good correlation has been observed between the alkyl chain length at the N3 position and the inhibitory constant (Ki) for PDE, suggesting that the length of the alkyl chain plays a vital role in PDE inhibition. researchgate.net Furthermore, some 3-phenylxanthine derivatives have been identified as confirmed PDE inhibitors in cell-based assays. nih.gov

The diverse family of PDE enzymes includes at least 11 families (PDE1-11), each with distinct substrate specificities and regulatory properties. researchgate.net PDE4, in particular, is a key target for inflammatory diseases due to its role in hydrolyzing cAMP in various immune and inflammatory cells. researchgate.netmdpi.com The development of selective PDE4 inhibitors is a major goal in drug discovery. mdpi.com

Table 1: PDE Inhibitory Activity of Selected Xanthine Derivatives This table is for illustrative purposes and includes data on related xanthine derivatives to highlight general SAR principles.

| Compound | Target PDE | IC50 (µM) | Selectivity Notes |

| Propentofylline | PDE II | 20 nih.gov | Most inhibitory against cGMP-stimulated PDE II nih.gov |

| PDE IV | - | Marked selectivity toward rolipram-sensitive PDE vs. PDE III nih.gov | |

| Torbafylline | PDE I | - | Some selectivity for PDE I nih.gov |

| Pentoxifylline | PDE I, III, IV | >100 nih.gov | Modest, non-selective inhibition nih.gov |

| 1,3-dipropyl-7-methylxanthine | PDE (general) | - | Confirmed PDE inhibitor nih.gov |

Insights into Monoamine Oxidase B (MAO-B) Inhibitory Activity

A series of 3-phenylxanthine derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). researchgate.netnih.gov These studies have provided valuable insights into the structure-activity relationships governing this inhibition.

In one study, two series of phenylxanthine derivatives, PX-D and PX-E, were synthesized and showed MAO-B inhibition with Ki values ranging from 0.25 to 10 μM. mdpi.com The PX-D analogues generally exhibited better inhibitory potencies than the PX-E analogues. mdpi.com A key finding was that a styrol–formamido group at the 3'-position of the 8-phenyl ring could enhance the activity and selectivity of these compounds. nih.gov Specifically, para-substituents on the phenylxanthine with a -HNCO moiety led to better activity than meta-substituents. mdpi.com

The nature and position of substituents on the phenyl ring play a crucial role. For instance, the presence of electron-withdrawing groups, such as fluorine, can improve metabolic stability and biological activity. nih.gov However, no clear rule was established for substituents at the R1, R2, and R3 positions regarding MAO-B inhibition, suggesting that steric hindrance may be a significant factor in selectivity. mdpi.com

Table 2: MAO-B Inhibitory Activity of Selected 3-Phenylxanthine Derivatives

| Compound Series | General Structure Feature | Ki Range (µM) | Key SAR Observation |

|---|---|---|---|

| PX-D Analogues | - | 0.25 - 10 mdpi.com | Generally more potent than PX-E analogues mdpi.com |

| PX-E Analogues | - | 0.25 - 10 mdpi.com | - |

| 8-substituted benzamido-phenylxanthines | Benzamido group at the 8-position | e.g., 6a, Ki = 0.26 researchgate.net | Promising in vitro activity researchgate.net |

Molecular Features Governing Ligand-Target Interactions

The binding of 3-phenylxanthine derivatives to their protein targets is governed by a combination of non-covalent interactions. creative-diagnostics.comcambridgemedchemconsulting.com Understanding these interactions at a molecular level is crucial for rational drug design.

Role of Specific Hydrogen Bonding Networks

Hydrogen bonds are critical for the specificity and stability of ligand-protein complexes. creative-diagnostics.comcambridgemedchemconsulting.com In the context of 3-phenylxanthine derivatives and their targets, hydrogen bonds can form between the ligand and amino acid residues in the binding pocket. For example, in the active site of MAO-B, the carbonyl oxygen of ligands can form a hydrogen bond with Cys172, increasing binding affinity. mdpi.com Similarly, in adenosine receptors, hydrogen bonds are observed between ligands and residues like Asn253 and Ser277. nih.gov The presence of multiple hydrogen bonds can drastically increase the potency of ligands. mdpi.com

Importance of Pi-Stacking Interactions in Binding Site Recognition

Pi-stacking interactions, which occur between aromatic rings, are a key feature of ligand recognition in many biological systems. libretexts.orgnih.gov In the context of 3-phenylxanthine derivatives, the phenyl ring can engage in π-π stacking with aromatic residues like tryptophan (Trp) and tyrosine (Tyr) in the binding site. jscimedcentral.comjscimedcentral.com For instance, in MAO-B, π-π stacking interactions with Tyr398 and Tyr435 near the FAD cofactor are important. mdpi.com Similarly, in adenosine A2B receptors, Trp247 is involved in ligand binding via π-π interactions with the phenylxanthine moiety. jscimedcentral.comjscimedcentral.com The strength of these interactions, which can contribute significantly to binding energy, is influenced by the electronic nature of the substituents on the aromatic rings. mdpi.comnih.govnih.gov

Computational and Statistical Approaches to SAR Elucidation

Computational methods are invaluable tools for understanding and predicting the structure-activity relationships of drug candidates. nih.govbrieflands.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used. nih.govnih.govmdpi.comekb.eg

QSAR studies aim to build statistical models that correlate the physicochemical properties of compounds with their biological activities. researchgate.net For example, QSAR analysis of 8-phenylxanthines as adenosine antagonists has shown that potency is relatively insensitive to changes at the para position of the phenyl substituent. umich.edu

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a target protein. nih.govekb.eg These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.comnih.gov For instance, docking studies of 3-phenylcoumarin (B1362560) derivatives in the MAO-B active site have provided insights into the atom-level determinants of their inhibitory activity. mdpi.comfrontiersin.org These computational approaches, often used in conjunction, guide the design and optimization of new, more potent, and selective inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unipd.it For 3-phenylxanthine derivatives, QSAR studies have been employed to understand the physicochemical properties that influence their affinity for adenosine receptors, such as the A1 and A2A subtypes. researchgate.netnih.gov These models are valuable for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective antagonists. unipd.it

A QSAR model is typically expressed as a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error unipd.it

In the context of 3-phenylxanthine derivatives, research has shown that the affinity for adenosine receptors is influenced by various factors. For instance, a QSAR study on a set of 8-phenylxanthines revealed that the potency of these compounds as adenosine A1 receptor antagonists was more significantly affected by substitutions at the ortho position of the phenyl ring compared to the para position. nih.gov This finding suggested that further synthesis efforts to enhance potency should focus on ortho-substitutions. nih.gov

Furthermore, QSAR models have highlighted the importance of specific substituents on the xanthine core. For example, in a series of 1,3-dimethylxanthines, QSAR analysis demonstrated that constitutional, geometrical, topological, and electronic descriptors, along with hydrophilicity, could predict the affinity for both A1 and A2A receptors. researchgate.net

While a specific, universally applicable QSAR equation for all 3-phenylxanthine derivatives is not feasible due to the diversity of substitutions and target receptors, the principles derived from these studies are crucial for rational drug design. The general findings indicate that properties such as molecular size, shape, lipophilicity, and electronic characteristics of the substituents on both the phenyl ring and the xanthine core play a pivotal role in determining the biological activity.

A study on a series of phenylxanthine (PX) derivatives, specifically PX-D and PX-E analogues, provided valuable SAR data for their activity as A2A receptor antagonists and MAO-B inhibitors. mdpi.com The data from this study can be used to inform future QSAR models.

| Compound | Substituent (R) | A2A R Affinity Ki (μM) | MAO-B Inhibition Ki (μM) |

|---|---|---|---|

| PX-D-P1 | 2-Cl | >10 | >10 |

| PX-D-P2 | 3-Cl | 0.35 | 0.25 |

| PX-D-P3 | 4-Cl | 0.27 | 0.31 |

| PX-D-P4 | 3,4-diCl | 0.65 | 0.55 |

| PX-D-P5 | 3,4-diOCH3 | 0.89 | 0.62 |

| PX-D-P6 | 4-F | 0.42 | 0.33 |

| PX-D-M1 | 2-Cl | >10 | >10 |

| PX-D-M2 | 3-Cl | 0.48 | 0.41 |

| PX-D-M3 | 4-Cl | 0.39 | 0.37 |

| PX-D-M4 | 3,4-diCl | 0.72 | 0.68 |

| PX-D-M5 | 3,4-diOCH3 | 0.95 | 0.71 |

| PX-D-M6 | 4-F | 0.51 | 0.45 |

Data sourced from a study on phenylxanthine derivatives as potential dual A2AR antagonists/MAO-B inhibitors. mdpi.com

Docking-Based Structure-Activity Relationship Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org For 3-phenylxanthine compounds, docking studies have been instrumental in elucidating the binding modes within the active sites of adenosine A1 and A2A receptors, providing a structural basis for their observed activities. acs.orgnih.govfrontiersin.org

These studies have revealed that the xanthine core of these antagonists typically occupies the same region of the binding pocket as the adenine (B156593) moiety of the endogenous agonist, adenosine. researchgate.net Key interactions often involve hydrogen bonds between the xanthine ring and specific amino acid residues. For instance, in the A2A adenosine receptor, the N7 nitrogen of the xanthine core and the C6 carbonyl oxygen are in proximity to the C6 amino group and N7 atom of adenosine, respectively. nih.gov Strong hydrogen bond interactions are frequently observed with asparagine (Asn253). nih.gov

The 3-phenyl group of the ligand extends into a hydrophobic pocket within the receptor. The nature and substitution pattern of this phenyl ring are critical for affinity and selectivity. Docking analyses have shown that substituents on the phenyl ring can form specific interactions with residues lining this pocket, thereby modulating the binding affinity. For example, in the A1 adenosine receptor, 1-allyl-3,7-dimethyl-8-phenylxanthine (B14049) is known to engage in hydrogen bonding and hydrophobic contacts with key amino acids in the binding pocket. researchgate.net

The selectivity of 3-phenylxanthine derivatives between A1 and A2A receptors can also be rationalized through docking studies. The binding site of the A1 receptor is generally smaller than that of the A2A receptor, which can influence the accommodation of bulky substituents on the ligand. researchgate.net Furthermore, specific amino acid differences between the two receptor subtypes can be exploited to design selective antagonists.

A docking study of a series of phenylxanthine derivatives into the A2A adenosine receptor identified crucial interactions. The binding mode of these antagonists often involves interactions with key residues such as Glu169 and Asn253. acs.org The phenyl group of the ligand typically orients towards a hydrophobic region, and substitutions on this ring can fine-tune the binding affinity.

The following table summarizes the key amino acid interactions for some xanthine-based adenosine receptor antagonists, providing insights applicable to 3-phenylxanthine derivatives.

| Compound Class | Receptor Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 8-Phenylxanthines | Adenosine A1 Receptor | Phe171, Thr270, Asn254 | Hydrophobic, Hydrogen Bonding |

| 8-Phenylxanthines | Adenosine A2A Receptor | Phe168, Met177, Asn253, Ser277, His278 | π-π Stacking, Hydrophobic, Hydrogen Bonding |

| 1,3-Dialkyl-8-phenylxanthines | Adenosine A1 Receptor | Leu250, Leu253, Phe136 | Hydrophobic Interactions |

| (E)-8-Styrylxanthines | Adenosine A2A Receptor | Glu169, Asn253 | Hydrogen Bonding |

This table is a composite of findings from various docking studies on xanthine derivatives at adenosine receptors. nih.govacs.orgnih.govfrontiersin.org

Advanced Spectroscopic and Computational Characterization of 3 Phenylxanthine Derivatives

Experimental Spectroscopic Techniques for Structural Confirmation

Experimental spectroscopy provides the foundational data for the elucidation of molecular structures. A combination of techniques is typically employed to gain a comprehensive understanding of the compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of 3-Phenylxanthine, distinct signals would be expected for the protons of the phenyl group and the xanthine (B1682287) core. The protons on the phenyl ring would typically appear in the aromatic region (δ 7.0-8.0 ppm). The N-H protons of the xanthine structure would exhibit characteristic shifts that can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons (C2 and C6) of the xanthine core would be expected to resonate at the downfield end of the spectrum (typically δ 150-170 ppm). The carbons of the phenyl group and the remaining carbons of the xanthine core would have distinct chemical shifts based on their electronic environment.

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals. mdpi.comhmdb.cahmdb.ca HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Phenylxanthine (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl C-H | 7.2 - 7.6 | 125 - 130 |

| Phenyl C (ipso) | - | ~135 |

| Xanthine N1-H | 10.5 - 11.5 | - |

| Xanthine N7-H | 11.0 - 12.0 | - |

| Xanthine C2=O | - | ~155 |

| Xanthine C4 | - | ~148 |

| Xanthine C5 | - | ~110 |

| Xanthine C6=O | - | ~158 |

| Xanthine C8-H | 7.8 - 8.2 | ~140 |

| Xanthine N9-H | - | - |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. desy.dejascoinc.com Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for identifying the presence of specific structural motifs. libretexts.orgpressbooks.pub

For 3-Phenylxanthine, the FTIR spectrum would be dominated by several key absorption bands. The N-H stretching vibrations of the imide and imidazole (B134444) groups in the xanthine ring are expected in the range of 3100-3300 cm⁻¹. The most prominent peaks would likely be the C=O (carbonyl) stretching vibrations from the two amide groups in the xanthine core, typically appearing as strong absorptions between 1650 and 1750 cm⁻¹. libretexts.orgpressbooks.pub Aromatic C-H stretching from the phenyl group would be observed just above 3000 cm⁻¹, while C=C stretching vibrations from the phenyl ring would appear around 1600 and 1450-1500 cm⁻¹. pressbooks.pubspectroscopyonline.com

Table 2: Expected Characteristic FTIR Absorption Bands for 3-Phenylxanthine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide/Imidazole) | Stretch | 3100 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=O (Amide) | Stretch | 1650 - 1750 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1200 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.orgmsu.edu Molecules with conjugated π-systems, like 3-Phenylxanthine, exhibit characteristic absorption bands in the UV-Vis region. The energy absorbed promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. shu.ac.ukgpatindia.com

The UV-Vis spectrum of 3-Phenylxanthine is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugated system, which includes the purine-dione structure of xanthine and the attached phenyl ring, gives rise to these electronic transitions. libretexts.org The extension of conjugation by the phenyl group typically results in a bathochromic (red) shift, meaning absorption occurs at a longer wavelength compared to unsubstituted xanthine. The position of the absorption maximum (λmax) can be influenced by the solvent polarity. shu.ac.uk

Table 3: Expected Electronic Transitions for 3-Phenylxanthine

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Phenyl ring, Xanthine core | ~270 - 290 |

| n → π | Carbonyl groups | ~300 - 330 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.orglibretexts.org

In the mass spectrum of 3-Phenylxanthine, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of the molecular ion is often characteristic. For 3-Phenylxanthine, common fragmentation pathways could include the loss of the phenyl group, or cleavage of the xanthine ring, leading to characteristic fragment ions. chemguide.co.uksavemyexams.com

Table 4: Predicted Key Ions in the Mass Spectrum of 3-Phenylxanthine

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 242.08 |

| [M - C₆H₅]⁺ | Loss of Phenyl group | 165.05 |

| [C₆H₅]⁺ | Phenyl cation | 77.04 |

| [M - CO]⁺ | Loss of Carbon Monoxide | 214.08 |

| [M - HNCO]⁺ | Loss of Isocyanic Acid | 199.07 |

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling complements experimental data by providing a deeper understanding of molecular structure and properties at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used for geometry optimization, where the lowest energy conformation of a molecule is calculated, and for determining various electronic properties. researchgate.netorientjchem.org

For 3-Phenylxanthine derivatives, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can then be compared to experimental data from X-ray crystallography if available. orientjchem.orgresearchgate.net

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. orientjchem.org

Table 5: Illustrative DFT-Calculated Properties for a Phenylxanthine-type Structure

| Property | Description | Typical Calculated Value |

| Optimized Bond Length (C=O) | Length of the carbonyl bond | ~1.22 Å |

| Optimized Bond Angle (C-N-C) | Angle within the xanthine ring | ~118° |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~4.0 - 4.5 eV |

Prediction of Spectroscopic Data (Theoretical IR, NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. Density Functional Theory (DFT) is a widely used method for these predictions. nih.govphyschemres.orgresearchgate.netscielo.org.za

Theoretical Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated to predict the vibrational frequencies of a molecule. scielo.org.za These calculations can help in the assignment of experimental IR bands to specific vibrational modes, such as stretching and bending of bonds. scielo.org.za For instance, in related heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to be effective in predicting vibrational spectra. physchemres.org The comparison between theoretical and experimental spectra can confirm the molecular structure. researchgate.net

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of molecules. nih.govscielo.org.za These theoretical calculations provide valuable information about the electronic environment of the hydrogen and carbon atoms within the molecule, aiding in the interpretation of experimental NMR data and confirming the positions of substituents. scielo.org.zaresearchgate.net

Theoretical UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgresearchgate.net The solvent environment can also be modeled to study its effect on the absorption spectra. physchemres.org

| Spectroscopic Data Type | Computational Method | Information Obtained |

| Infrared (IR) | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational frequencies, functional group identification |

| NMR (¹H, ¹³C) | GIAO/DFT | Chemical shifts, structural confirmation |

| UV-Vis | TD-DFT | Electronic transitions, maximum absorption wavelengths (λmax) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.comekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required for an electronic transition. ekb.egresearchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. researchgate.net The analysis of the HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential for charge transfer within the molecule. researchgate.net The investigation of these orbitals is crucial for understanding the chemical reactivity of compounds. researchgate.net

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. ekb.eg |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. ekb.eg |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

Derivation of Global Reactivity Descriptors (e.g., Electronegativity, Hardness)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.netdergipark.org.tr These descriptors are calculated using the principles of conceptual Density Functional Theory (DFT). researchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. dergipark.org.trdergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. researchgate.netdergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. dergipark.org.trdergipark.org.tr

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. dergipark.org.tr

These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. researchgate.net For example, a molecule with high electronegativity and a high electrophilicity index is likely to be a good electrophile. dergipark.org.tr

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. ijres.org |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. ijres.org |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. ijres.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. ijres.org |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. ijres.org |

Molecular Dynamics and Docking Simulations

Molecular modeling techniques such as docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between ligands and proteins at the atomic level. nih.govnih.gov

In Silico Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This technique is instrumental in identifying the binding mode and affinity of a ligand within the active site of a target protein. nih.govnih.gov For a series of phenylxanthine derivatives, molecular docking studies have been conducted to investigate their interactions with targets like the human adenosine (B11128) A2A receptor (hA2AAR). nih.govnih.gov

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net For example, specific derivatives of phenylxanthine have been shown to form stable complexes with their target proteins, with the binding affinity quantified by a scoring function (e.g., S-score in kcal/mol). nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into the conformational stability and dynamics of ligand-protein complexes. nih.govnih.gov By simulating the movements of atoms and molecules over time, MD can confirm the stability of the binding mode predicted by docking. nih.govnih.gov

Preclinical Pharmacological Profiles and Mechanistic Investigations of 3 Phenylxanthine Analogues

In Vitro and Ex Vivo Modulatory Effects on Adenosine (B11128) Receptors

The intricate dance between drug molecules and their cellular targets is a cornerstone of pharmacological research. For 3-phenylxanthine analogues, a class of compounds with significant therapeutic potential, their interaction with adenosine receptors is of paramount interest. These receptors, pivotal in a multitude of physiological processes, are modulated by this class of xanthine (B1682287) derivatives. To dissect this interaction, a battery of in vitro and ex vivo assays are employed, each providing a unique piece of the puzzle.

Radioligand Binding Assays for Receptor Affinity Determination

At the heart of understanding a compound's effect on a receptor is determining its binding affinity. Radioligand binding assays are a fundamental tool for this purpose. These assays utilize a radiolabeled ligand—a molecule that binds specifically to the receptor of interest—to quantify the binding of an unlabeled compound, such as a 3-phenylxanthine analogue. By measuring the displacement of the radioligand, researchers can determine the affinity of the test compound for the receptor, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki).

A key radioligand used in these studies is [3H]xanthine amine congener (XAC), a tritiated derivative of 1,3-dipropyl-8-phenylxanthine (B136342). nih.gov This radioligand exhibits high affinity for adenosine receptors and has favorable properties such as low nonspecific binding. nih.gov In studies using rat cerebral cortical membranes, [3H]XAC demonstrated a Kd of 1.23 nM. nih.govpnas.org The affinity of adenosine receptors for [3H]XAC can vary across species, with calf brain membranes showing a higher affinity (Kd = 0.17 nM) and guinea pig brain membranes a slightly lower affinity (Kd = 3.0 nM). nih.gov

Competition binding assays are then performed where various unlabeled 3-phenylxanthine analogues are introduced to compete with the radioligand for binding to the receptor. The concentration of the analogue that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The potency of different 8-phenylxanthines in inhibiting [3H]XAC binding corresponds with their potency as adenosine receptor antagonists. nih.gov For instance, the binding of another antagonist radioligand, 1,3-diethyl-8-[3H]phenylxanthine ([3H]DPX), in bovine brain membranes showed a Kd of 5 nM. pnas.orgpnas.org In contrast, [3H]DPX binding in guinea pig brain has a more moderate affinity with a Kd of 50 nM. pnas.orgpnas.org

The data from these assays are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For example, studies have shown that 1,3-dipropyl substitutions on the xanthine core enhance potency at adenosine receptors. researchgate.net Furthermore, the introduction of a phenyl group at the 8-position generally increases A1 adenosine receptor (A1AR) affinity by at least an order of magnitude. nih.gov

Interactive Table: Receptor Binding Affinities of 3-Phenylxanthine Analogues and Related Compounds

| Compound | Radioligand | Tissue/Cell Line | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|---|---|---|

| [3H]XAC | - | Rat Cerebral Cortex | A1 | 1.23 | 580 | nih.govpnas.org |

| [3H]XAC | - | Calf Brain | A1 | 0.17 | - | nih.gov |

| [3H]XAC | - | Guinea Pig Brain | A1 | 3.0 | - | nih.gov |

| [3H]DPX | - | Bovine Brain | A1 | 5 | - | pnas.orgpnas.org |

| [3H]DPX | - | Guinea Pig Brain | A1/A2 | 50 | - | pnas.orgpnas.org |

| [3H]CHA | - | Rat Forebrain | A1 | 0.4 & 4.2 | 159 & 326 | nih.gov |

| [3H]DPX | - | Rat Forebrain | A1 | 13.9 | 634 | nih.gov |

| 125I-ABOPX | - | HEK-293 cells | A2B | ~10-100 (Ki) | - | nih.gov |

| [3H]SCH58261 | - | Porcine Coronary Arteries | A2A | 2.19 | 900 | ahajournals.org |

| [3H]SCH58261 | - | Porcine Striatum | A2A | 1.20 | 892 | ahajournals.org |

Effects on Adenylate Cyclase Activity in Cell-Based Systems

The modulation of adenylate cyclase activity by 3-phenylxanthine analogues is a direct consequence of their interaction with adenosine receptors and serves as a key indicator of their functional efficacy. In cell-based systems, the impact of these compounds on adenylate cyclase can be studied in various cell types that endogenously express different adenosine receptor subtypes.

For instance, rat fat cells are a well-established model for studying A1 adenosine receptor function, where receptor activation leads to the inhibition of adenylate cyclase. nih.gov In contrast, human platelets and rat pheochromocytoma PC 12 cells are used to investigate A2 receptor-mediated stimulation of adenylate cyclase. nih.govnih.gov

Studies have shown that functionalized congeners of 1,3-dipropyl-8-phenylxanthine are potent antagonists at both A1 and A2 adenosine receptors. nih.gov The affinity constants for these compounds at A2 receptors in PC 12 cells and platelets range from 80 to 310 nM and 25 to 135 nM, respectively. nih.gov At A1 receptors in fat cells, the affinities are in the 15 to 30 nM range, indicating some selectivity towards A1 receptors. nih.gov

The experimental setup for these assays typically involves incubating cell membranes with the 3-phenylxanthine analogue in the presence of an adenosine receptor agonist, such as NECA or N6-(R-phenylisopropyl)adenosine (R-PIA), and then measuring the production of cAMP from [α-32P]ATP. nih.gov The results from these experiments provide valuable information on the potency and selectivity of the analogues in a more physiologically relevant context than isolated receptor preparations.

Studies on Receptor Desensitization and Downstream Signaling Pathways

Prolonged or repeated exposure of a receptor to an agonist can lead to a phenomenon known as desensitization, where the receptor's response to the agonist diminishes over time. creativebiomart.net This is a crucial regulatory mechanism that prevents overstimulation of signaling pathways. Antagonists, by blocking agonist binding, can influence this process.

Desensitization is often initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) or second messenger-dependent kinases like PKA and PKC. creativebiomart.netd-nb.info This phosphorylation can lead to the uncoupling of the receptor from its G protein and subsequent internalization of the receptor from the cell surface. creativebiomart.net

While the primary role of 3-phenylxanthine analogues is as antagonists, their interaction with the receptor can indirectly affect desensitization processes. For example, by preventing agonist-induced activation, these antagonists can inhibit the desensitization of adenosine receptors. scbt.com Conversely, some xanthine derivatives that exhibit partial agonism can themselves induce receptor desensitization. nih.gov

Studies on downstream signaling pathways investigate the cellular events that occur after receptor activation or blockade. For adenosine receptors, these pathways include not only the regulation of adenylate cyclase but also the activation of phospholipase C (PLC) and modulation of ion channels. nih.gov Understanding how 3-phenylxanthine analogues affect these downstream events provides a more complete picture of their pharmacological profile and potential therapeutic applications.

Elucidation of Enzyme Inhibition Kinetics

Beyond their interaction with receptors, some 3-phenylxanthine analogues may also exhibit inhibitory effects on various enzymes. A thorough understanding of their enzyme inhibition kinetics is crucial for a complete preclinical pharmacological profile. This involves determining key parameters that quantify the potency and mechanism of inhibition.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a commonly used measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov While IC50 values are useful for initial screening and comparison of inhibitors, they are dependent on the concentrations of the enzyme, substrate, and the type of inhibition. ncifcrf.govcore.ac.uk

A more fundamental and constant measure of an inhibitor's potency is the inhibition constant (Ki). The Ki represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. nih.gov For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate. ncifcrf.gov

The determination of Ki values is essential for accurately comparing the potency of different inhibitors and for understanding their structure-activity relationships. nih.gov For example, kinetic studies on irreversible inhibitors involve determining both a Ki for the initial reversible binding and a rate constant for the subsequent irreversible inactivation (kinact). carnabio.com This provides a more detailed characterization of the inhibitor's mechanism of action. carnabio.com

Interactive Table: Enzyme Inhibition Parameters

| Inhibitor | Enzyme | Inhibition Type | IC50 | Ki | kinact | Reference |

|---|---|---|---|---|---|---|

| Copper | Adenosine Receptor Binding ([3H]CHA) | - | 36 µM | - | - | nih.gov |

| Zinc | Adenosine Receptor Binding ([3H]CHA) | - | 250 µM | - | - | nih.gov |

| Cadmium | Adenosine Receptor Binding ([3H]CHA) | - | 70 µM | - | - | nih.gov |

Mechanistic Studies of Enzyme Inhibition (e.g., Competitive, Non-competitive)